Oxalic acid is an organic compound that is widely found in plants, fungi, and animals. It is known for its role in various biological and chemical processes. The compound has been the subject of numerous studies due to its potential applications in agriculture, food preservation, and environmental management. Oxalic acid has been shown to have antioxidant properties, inhibit enzymatic browning, and play a role in plant defense mechanisms726. This comprehensive analysis will delve into the mechanism of action of oxalic acid and its diverse applications across different fields.
Oxalic acid operates through several mechanisms depending on its concentration and the system in which it is applied. In the context of plant pathology, oxalic acid is secreted by certain phytopathogens and can induce programmed cell death (PCD) in plants. This process involves an early anionic efflux, which is necessary for the synthesis of ethylene, a key hormone in the regulation of PCD36. Additionally, oxalic acid has been found to inhibit the activity of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. This inhibition is competitive, and the compound can effectively prevent the discoloration of food products2. Furthermore, oxalic acid can form stable complexes with metal ions, which may contribute to its antioxidative action by preventing the oxidation of biologically important molecules9.
In agriculture, oxalic acid has been used as a preharvest treatment to improve the quality and phytochemical content of crops such as artichokes and pomegranates. Studies have shown that oxalic acid treatment can increase the concentration of antioxidants and phenolics, reduce respiration rates, and delay postharvest senescence, thereby extending the shelf life of these products14. Additionally, oxalic acid has been observed to induce systemic resistance in plants, providing a natural defense against certain pathogens6.
Oxalic acid's ability to inhibit enzymatic browning and maintain the visual quality of fruits during storage makes it a valuable agent in food preservation. It has been demonstrated to reduce decay incidence, control browning, and maintain the bioactive compounds and antioxidant potential of fruits like pomegranates after long-term storage48. This can be particularly beneficial for chilling-sensitive fruits that are prone to quality deterioration during cold storage.
In the field of environmental management, oxalic acid has been utilized to enhance the removal of toxic substances such as chromium (VI) from contaminated sites. Oxalic acid-modified biochar has shown increased adsorption capacity and reductive properties, which facilitate the removal, reduction, and mineralization of chromium, thus reducing its mobility and potential environmental impact10.
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